Odor Profile Divergence: Spicy Floral vs. Sulfury Burnt Character
O-Ethyl S-(2-furylmethyl)thiocarbonate exhibits a spicy floral odor profile, in contrast to the sulfury, burnt, roasted nutty and coffee-like aroma of the closely related furfuryl thioacetate [1]. This organoleptic distinction directly dictates application suitability; the thiocarbonate fits seamlessly into floral and spicy flavor compositions, whereas the thioacetate is restricted to roasted or burnt notes .
| Evidence Dimension | Odor Character Description |
|---|---|
| Target Compound Data | Odor: spicy floral (at 0.10% in dipropylene glycol); Odor Type: spicy [1] |
| Comparator Or Baseline | Furfuryl thioacetate (CAS 13678-68-7): Odor: sulfury, burnt, roasted, nutty, coffee (at 0.10% in propylene glycol) |
| Quantified Difference | Qualitative sensory divergence: spicy floral vs. sulfury burnt/roasted |
| Conditions | Sensory evaluation in standard diluents (dipropylene glycol / propylene glycol) |
Why This Matters
This sensory bifurcation enables formulators to select the thiocarbonate for novel spicy/floral creations, avoiding the burnt notes of the thioacetate.
- [1] The Good Scents Company. O-Ethyl S-(2-furyl methyl) thiocarbonate (376595-42-5). http://www.thegoodscentscompany.com/data/rw1001871.html View Source
